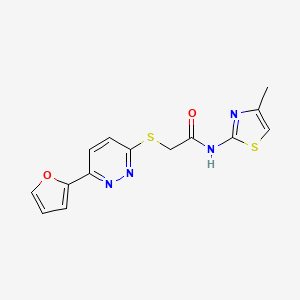
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, also known as compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyridazinone derivatives and has been the subject of extensive research due to its promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and gene expression, respectively. Additionally, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A has been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Moreover, it has been shown to inhibit the expression of pro-inflammatory cytokines, including TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A in laboratory experiments is its high potency and selectivity towards its target enzymes. Additionally, it has low toxicity and is well-tolerated in animal models. However, one of the limitations of using 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is in the development of novel anti-cancer therapies, either as a single agent or in combination with other drugs. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A in humans, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A involves the reaction of 6-(furan-2-yl)pyridazin-3-amine with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a thiol catalyst. The reaction leads to the formation of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A, which can be purified by column chromatography.
Scientific Research Applications
Compound A has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and cardiovascular diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of tumor cells and inducing apoptosis. In addition, it has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide A has been investigated for its ability to improve cardiac function and reduce myocardial injury in animal models of heart failure.
properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-7-22-14(15-9)16-12(19)8-21-13-5-4-10(17-18-13)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYXSLMOUZERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)

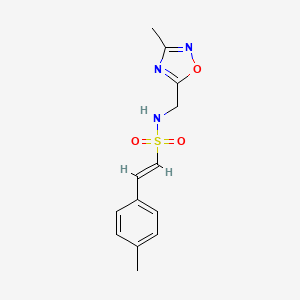

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)
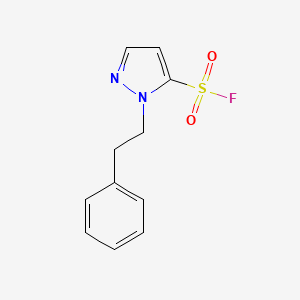


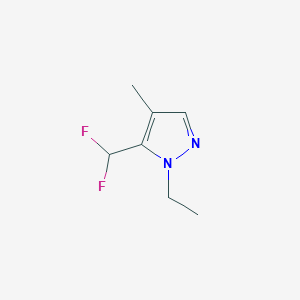
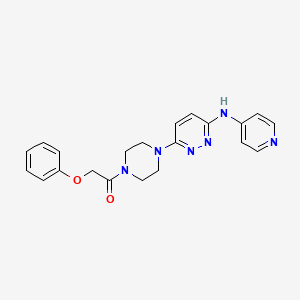

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2474956.png)